6-Chloro-3-methylpicolinonitrile 6-Chloro-3-methylpicolinonitrile
Brand Name: Vulcanchem
CAS No.: 1201924-31-3
VCID: VC0176588
InChI: InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3
SMILES: CC1=C(N=C(C=C1)Cl)C#N
Molecular Formula: C7H5ClN2
Molecular Weight: 152.581

6-Chloro-3-methylpicolinonitrile

CAS No.: 1201924-31-3

Cat. No.: VC0176588

Molecular Formula: C7H5ClN2

Molecular Weight: 152.581

* For research use only. Not for human or veterinary use.

6-Chloro-3-methylpicolinonitrile - 1201924-31-3

Specification

CAS No. 1201924-31-3
Molecular Formula C7H5ClN2
Molecular Weight 152.581
IUPAC Name 6-chloro-3-methylpyridine-2-carbonitrile
Standard InChI InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3
Standard InChI Key GRLXSZKHRDKVTE-UHFFFAOYSA-N
SMILES CC1=C(N=C(C=C1)Cl)C#N

Introduction

Physical and Chemical Properties

6-Chloro-3-methylpicolinonitrile presents as a white powdery solid under standard conditions . Its physical and chemical properties are largely determined by its molecular structure, which features the distinctive picolinonitrile scaffold with specific substitution patterns.

Basic Physical Properties

PropertyValueSource
Molecular FormulaC₇H₅ClN₂
AppearanceWhite powder
Standard Purity≥97%
Storage ConditionsRoom temperature
Impurity Limit≤0.02

Chemical Reactivity

The chemical reactivity of 6-Chloro-3-methylpicolinonitrile is influenced by several structural features:

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. This reactivity pattern is similar to what is observed in related compounds such as 3-Chloro-6-methylpicolinonitrile and 6-Chloro-4-methylpicolinonitrile.

The nitrile group (C≡N) provides opportunities for various transformations including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. This functional group versatility makes picolinonitriles important building blocks in pharmaceutical synthesis.

While specific chemical reactivity data for 6-Chloro-3-methylpicolinonitrile is limited in the current literature, inference from structurally similar compounds suggests it would exhibit typical reactivity patterns of substituted picolinonitriles.

Synthesis Methods

Based on synthetic approaches used for similar picolinonitrile derivatives, several potential routes for the synthesis of 6-Chloro-3-methylpicolinonitrile can be identified.

Synthetic Challenges

The synthesis of picolinonitriles with specific substitution patterns often presents challenges related to:

  • Regioselectivity: Ensuring that substituents are introduced at the desired positions on the pyridine ring.

  • Compatibility of Functional Groups: Managing potential reactivity conflicts between the nitrile group and other functional groups during synthetic transformations.

  • Purification: Achieving the high purity levels (≥97%) required for pharmaceutical applications .

Structural Comparison with Related Compounds

Understanding the position of 6-Chloro-3-methylpicolinonitrile within the broader family of substituted picolinonitriles provides valuable context for assessing its properties and potential applications.

Comparison with Structural Isomers

The following table compares 6-Chloro-3-methylpicolinonitrile with structurally related compounds found in the literature:

CompoundCAS NumberMolecular FormulaKey Structural FeaturesDistinctive Properties
6-Chloro-3-methylpicolinonitrile1201924-31-3C₇H₅ClN₂Cl at position 6, CH₃ at position 3White powder, used in pharmaceuticals
3-Chloro-6-methylpicolinonitrile894074-81-8C₇H₅ClN₂Cl at position 3, CH₃ at position 6Potential applications in pharmaceuticals and agrochemicals
6-Chloro-4-methylpicolinonitrile209858-74-2C₇H₅ClN₂Cl at position 6, CH₃ at position 4Investigated for various applications including pharmaceuticals

These structural variations, while subtle, can significantly impact chemical reactivity, biological activity, and physical properties. The position of substituents affects the electronic distribution within the molecule, potentially altering its interactions with biological targets.

Comparison with Other Picolinonitrile Derivatives

Other related compounds in the broader picolinonitrile family include:

  • 3-Hydroxy-4-substituted Picolinonitriles: These compounds feature a hydroxyl group instead of a chlorine atom, which dramatically changes their reactivity profile .

  • Methyl 6-chloro-3-(trifluoromethyl)picolinate: This compound features an ester group instead of a nitrile, along with a trifluoromethyl substituent, which alters both physical properties and potential applications .

These structural relationships highlight the versatility of the picolinonitrile scaffold and its importance in medicinal chemistry.

Current Research Trends

Research involving picolinonitrile derivatives like 6-Chloro-3-methylpicolinonitrile continues to evolve, with several notable trends:

  • Medicinal Chemistry Applications: Exploration of structure-activity relationships to develop new drug candidates with improved efficacy and safety profiles.

  • Synthetic Methodology Development: Research into more efficient and selective methods for synthesizing specifically substituted picolinonitriles.

  • Interaction Studies: Investigation of how compounds like 6-Chloro-3-methylpicolinonitrile interact with biological targets and other chemical species.

These research directions highlight the ongoing importance of picolinonitrile derivatives in chemical research and development.

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